2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide CTX-0294885 is a broad spectrum kinase inhibitor that inhibited FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 (IC50s = 4, 1, 3, 28, 2, 18, and 3 nM, respectively) in an initial screen. In an affinity purification experiment, CTX-0294885 beads bound to kinases from every major group and captured all members of the AKT family of proteins. In a large-scale kinome profiling experiment, it captured 235 kinases from MDA-MB-231 breast cancer cells.
CTX-0294885 is a novel broad-spectrum kinase inhibitor. CTX-0294885 exhibits inhibitory activity against a broad range of kinases in vitro. Use of a quantitative proteomics approach confirmed the selectivity of CTx - 0294885 -bound beads for kinase enrichment. Large-scale CTX- 0294885 -based affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells, including all members of the AKT family that had not been previously detected by other broad-spectrum kinase inhibitors. CTX- 0294885 represents a powerful new reagent for analysis of kinome signaling networks that may facilitate development of targeted therapeutic strategies.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548366
InChI: InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)
SMILES: CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
Molecular Formula: C22H24ClN7O
Molecular Weight: 437.9 g/mol

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

CAS No.:

Cat. No.: VC0548366

Molecular Formula: C22H24ClN7O

Molecular Weight: 437.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide -

Specification

Molecular Formula C22H24ClN7O
Molecular Weight 437.9 g/mol
IUPAC Name 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide
Standard InChI InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)
Standard InChI Key FCLOIQHNUARDSR-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
Canonical SMILES CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
Appearance white solid powder

Introduction

Structural and Physicochemical Properties

Chemical Structure and Composition

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound with multiple functional groups. The molecule features a pyrimidine ring substituted with chlorine, connected to two separate amino-linked moieties: a piperazine-substituted phenyl group and an N-methylbenzamide group. This arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, which contributes to its biological activity profile.

The compound has a molecular formula of C22H24ClN7O with a molecular weight of approximately 424.92 g/mol. The presence of chlorine in the structure enhances its lipophilicity, which can significantly influence its pharmacokinetic properties and interactions with biological targets.

Physicochemical Properties

The physicochemical properties of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide are summarized in the following table:

PropertyValue
Molecular FormulaC22H24ClN7O
Molecular Weight424.92 g/mol
Physical StateSolid
LipophilicityEnhanced by chlorine substituent
Hydrogen Bond DonorsMultiple amino groups
Hydrogen Bond AcceptorsNitrogen atoms in pyrimidine and piperazine rings; carbonyl oxygen
SolubilityLimited information available
StabilityLimited information available

These properties are critical determinants of the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its potential as a therapeutic agent.

Biological Activity and Mechanism of Action

Kinase Inhibition Properties

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has been investigated for its potential as an anticancer agent. Research indicates that it demonstrates inhibitory effects on specific kinases involved in tumor growth and proliferation pathways. The compound's structure allows it to interact with the ATP-binding site of certain kinases, thereby preventing phosphorylation events critical for cancer cell survival.

Signaling Pathway Modulation

The compound acts by modulating key signaling pathways in cancer cells, particularly the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial regulatory mechanisms for cell survival, proliferation, and differentiation. By interfering with these signaling cascades, the compound may disrupt the abnormal cellular processes characteristic of cancer cells.

Apoptotic Activity

In vitro studies have demonstrated that 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells. This finding is particularly significant as the ability to trigger apoptosis in malignant cells is a desirable property for potential anticancer agents. The compound's pro-apoptotic activity likely results from its interference with survival signaling pathways mentioned above.

Current Research Status and Limitations

Research Challenges

Several challenges may exist in researching this compound:

  • Complex synthesis requiring multiple steps and potentially difficult purification processes

  • Limited solubility in physiologically relevant media, which could complicate biological testing

  • Challenges in developing formulations suitable for in vivo studies

  • Need for extensive structure-activity relationship studies to optimize pharmacological properties

Future Research Directions

Future research on 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide could focus on:

  • Detailed mechanistic studies to elucidate its precise mode of action at the molecular level

  • Development of more efficient and scalable synthesis methods

  • Comprehensive evaluation of pharmacokinetic properties and toxicity profiles

  • Identification of specific cancer types or subtypes most responsive to this compound

  • Investigation of potential combination therapies to enhance efficacy and overcome resistance mechanisms

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